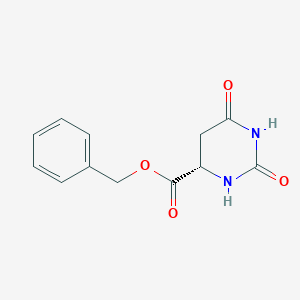

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

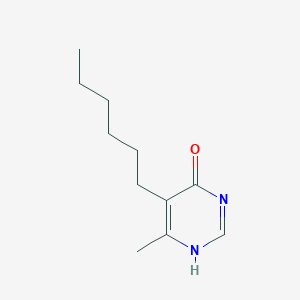

Pyrimidine derivatives have been synthesized through various methods, including cyclocondensation reactions. For example, a novel pyrimidine derivative was synthesized using Biginelli's three-component reaction, indicating a method that might be applicable for synthesizing "(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate" (Mohan et al., 2014).

Molecular Structure Analysis

Studies on pyrimidine derivatives reveal intricate hydrogen bonding and aromatic pi-pi stacking interactions contributing to their molecular structures. For instance, molecules of certain pyrimidine derivatives are linked by hydrogen bonds into chains of fused rings, demonstrating the structural complexity of these compounds (Low et al., 2002).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, leading to the formation of different functional groups and molecular frameworks. For example, the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with certain amines gives rise to complex pyrimidine structures, indicating the reactive versatility of pyrimidine cores (Denislamova et al., 2011).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. The crystalline forms of these compounds can exhibit different polymorphs, highlighting the significance of molecular packing in determining their physical properties (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives, including reactivity towards various agents and conditions, is a key area of study. For instance, the acylation reactions of certain pyrimidine compounds have been explored to understand their reactivity patterns and potential for further chemical modifications (Steinlin & Vasella, 2009).

Aplicaciones Científicas De Investigación

Antitumor Activity

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate and its derivatives have been explored for antitumor activities. For instance, a compound synthesized using a similar structure demonstrated potent inhibition of mammalian dihydrofolate reductase, showing significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Inhibitors of Folate Metabolism

Derivatives of this compound have been used in the synthesis of inhibitors targeting folate metabolism. They have been evaluated for their impact on cytotoxicity toward various cell lines, contributing to understanding the molecular aspects of drug interactions with dihydrofolate reductase (Piper et al., 1982).

Supramolecular Chemistry

Research has also delved into the supramolecular associations of proton-transfer adducts containing benzamidinium cations, which include derivatives of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate. These studies provide insights into the formation of supramolecular synthons characterized by charge-assisted hydrogen bonds (Portalone, 2010).

Antimicrobial Activity

In the realm of antimicrobial research, hybrids of this compound have shown significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria, and the Candida albicans fungal strain (Vlasov et al., 2021).

Anti-Hypertensive and Anti-Ulcer Applications

Synthesized derivatives have been tested for anti-hypertensive activity, showing promising results in terms of structure-activity relationship (Rana et al., 2004). Additionally, some compounds have been screened for anti-ulcer activity, highlighting the broad spectrum of biological activities associated with these derivatives (Rana et al., 2011).

Antiproliferative Activity against Colorectal Cancer

Recent studies have synthesized new compounds that showed potent inhibitory activity against human colorectal cancer cell lines (Choura et al., 2022).

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should not be allowed to contact with air or water, due to the risk of violent reaction and possible flash fire . The compound should be handled only in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .

Propiedades

IUPAC Name |

benzyl (4S)-2,6-dioxo-1,3-diazinane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-9(13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIAHPVSBKYAG-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542514 |

Source

|

| Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate | |

CAS RN |

103300-84-1 |

Source

|

| Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)